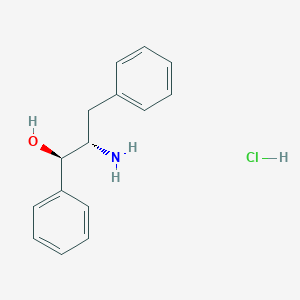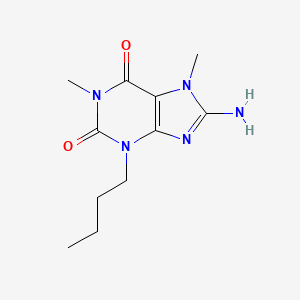
8-Amino-3-butyl-1,7-dimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-3-butyl-1,7-dimethylpurine-2,6-dione is a purine derivative that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is part of a broader class of xanthine derivatives, which are known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-3-butyl-1,7-dimethylpurine-2,6-dione typically involves the modification of purine rings through various chemical reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
8-Amino-3-butyl-1,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the purine ring, leading to different derivatives.
Substitution: The amino group at the 8-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
8-Amino-3-butyl-1,7-dimethylpurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: This compound is studied for its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 8-Amino-3-butyl-1,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. It can bind to receptors and enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylxanthine: Known for its stimulant effects.
8-Amino-1,3-dimethylpurine-2,6-dione: Studied for its potential antipsychotic activity.
Uniqueness
8-Amino-3-butyl-1,7-dimethylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other xanthine derivatives .
Propiedades
Número CAS |
7464-85-9 |
|---|---|
Fórmula molecular |
C11H17N5O2 |
Peso molecular |
251.29 g/mol |
Nombre IUPAC |
8-amino-3-butyl-1,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H17N5O2/c1-4-5-6-16-8-7(14(2)10(12)13-8)9(17)15(3)11(16)18/h4-6H2,1-3H3,(H2,12,13) |
Clave InChI |
DMQOLEPZUYDGIF-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


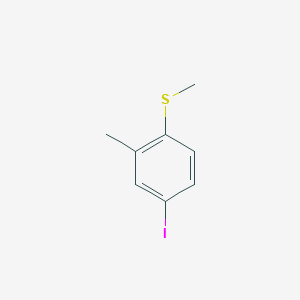
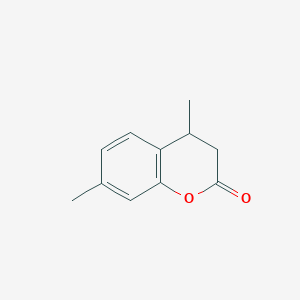
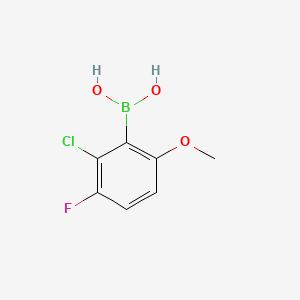
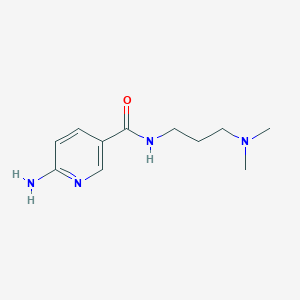
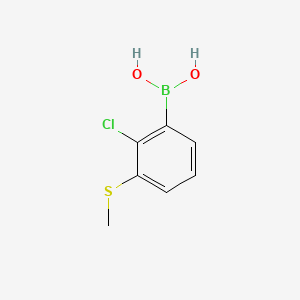
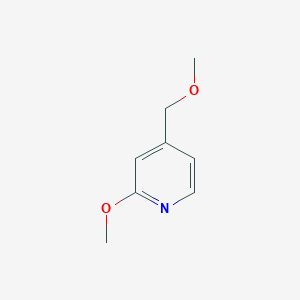
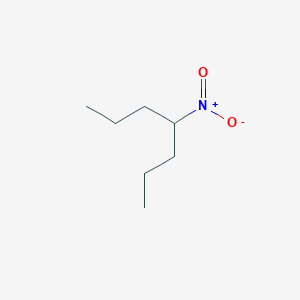

![2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol](/img/structure/B14019845.png)
![(2S)-5-[[(tert-butylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B14019846.png)
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine HCl](/img/structure/B14019849.png)
